molecular formula C11H16O2 B7481824 3-(3,4-Dimethylphenoxy)propan-1-ol

3-(3,4-Dimethylphenoxy)propan-1-ol

Cat. No.: B7481824
M. Wt: 180.24 g/mol
InChI Key: ZFFGBFYEZKNTFF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)propan-1-ol is a phenolic alcohol derivative characterized by a propanol backbone substituted with a 3,4-dimethylphenoxy group. These compounds are often explored in pharmaceutical and chemical synthesis due to their reactivity and biological activity .

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFGBFYEZKNTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)propan-1-ol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base, followed by reduction of the resulting epoxide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: 3-(3,4-Dimethylphenoxy)propan-1-one

    Reduction: 3-(3,4-Dimethylphenoxy)propan-1-amine

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

3-(3,4-Dimethylphenoxy)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Modulating signaling pathways: Affecting cellular communication and response mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3,4-Dimethylphenoxy)propan-1-ol with key analogs based on substituents, molecular properties, and applications inferred from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,4-dimethylphenoxy, propanol C11H16O2 ~180.24 (estimated) Likely intermediate in drug synthesis; structural similarity to piperazine derivatives .
3-(3,4-Dimethoxyphenyl)propan-1-ol 3,4-dimethoxyphenyl, propanol C11H16O3 196.24 Higher polarity due to methoxy groups; used in pharmaceutical intermediates (e.g., aldehyde synthesis) .
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Multiple methoxy and hydroxyl groups C18H22O7 350.36 Increased hydrophilicity; research applications in laboratory settings .
(+)-2-Amino-3-(3,4-difluoro)-phenyl-propan-1-ol 3,4-difluorophenyl, amino, propanol C9H11F2NO 187.19 Enhanced reactivity due to amino group; potential chiral building block in drug synthesis .
HBK Series (e.g., HBK17) Piperazine core with phenoxy-propanol Variable ~450–500 (estimated) Pharmacological activity (e.g., serotonin receptor modulation); substituent-dependent efficacy .

Key Observations:

Substituent Effects: Methyl vs. Amino and Fluorine Substituents: The amino group in (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol introduces basicity, while fluorine atoms enhance metabolic stability, distinguishing it from the target compound .

Physicochemical Properties: The density and flash point of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³, 73.9°C) suggest that alkylamino substituents lower volatility compared to phenolic derivatives .

Applications: Piperazine derivatives (HBK series) demonstrate substituent-dependent pharmacological activity, suggesting that this compound could serve as a precursor for bioactive molecules .

Research Findings and Limitations

  • Synthetic Utility: 3-(3,4-Dimethoxyphenyl)propan-1-ol is oxidized to its aldehyde form for further synthesis, indicating that this compound may undergo similar transformations .
  • Safety Data: While safety protocols for handling propanol derivatives emphasize protective equipment (e.g., chemical-resistant gloves, respirators), specific toxicity data for this compound remain unavailable .

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